molecular formula C19H16N4 B6047157 N-[(E)-1H-indol-3-ylmethylideneamino]-4-methylquinolin-2-amine

N-[(E)-1H-indol-3-ylmethylideneamino]-4-methylquinolin-2-amine

Cat. No.: B6047157
M. Wt: 300.4 g/mol
InChI Key: HOPAVFQBMNGJJG-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-1H-indol-3-ylmethylideneamino]-4-methylquinolin-2-amine is a complex organic compound that features both indole and quinoline moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1H-indol-3-ylmethylideneamino]-4-methylquinolin-2-amine typically involves the condensation of an indole derivative with a quinoline derivative. One common method is the Schiff base formation, where an indole-3-carboxaldehyde reacts with 4-methylquinolin-2-amine under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent like ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, using continuous flow reactors to maintain consistent reaction conditions, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1H-indol-3-ylmethylideneamino]-4-methylquinolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides or indole N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

    Oxidation: Quinoline N-oxides, Indole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[(E)-1H-indol-3-ylmethylideneamino]-4-methylquinolin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(E)-1H-indol-3-ylmethylideneamino]-4-methylquinolin-2-amine involves its interaction with various molecular targets. The indole and quinoline moieties allow the compound to bind to enzymes, receptors, or DNA, thereby modulating biological pathways. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs.

Comparison with Similar Compounds

Similar Compounds

    N′-[(E)-1H-Indol-3-ylmethylidene]isonicotinohydrazide: Similar structure but with an isonicotinohydrazide group instead of a quinoline moiety.

    (E)-N’-(3-nitrobenzylidene)-2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide: Contains a nitrobenzylidene and acetohydrazide group.

Uniqueness

N-[(E)-1H-indol-3-ylmethylideneamino]-4-methylquinolin-2-amine is unique due to the presence of both indole and quinoline rings, which are known for their biological activity. This dual functionality allows the compound to interact with a broader range of biological targets, making it a versatile molecule in research.

Properties

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-4-methylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4/c1-13-10-19(22-18-9-5-2-6-15(13)18)23-21-12-14-11-20-17-8-4-3-7-16(14)17/h2-12,20H,1H3,(H,22,23)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPAVFQBMNGJJG-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)NN=CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=CC=CC=C12)N/N=C/C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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